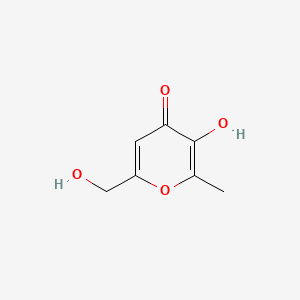

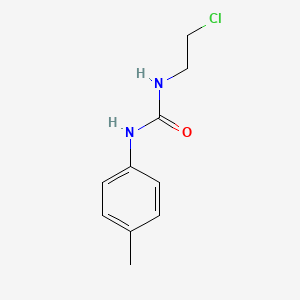

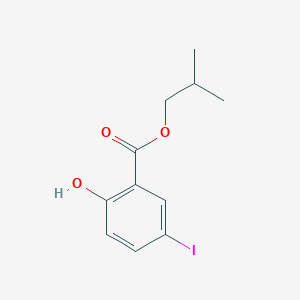

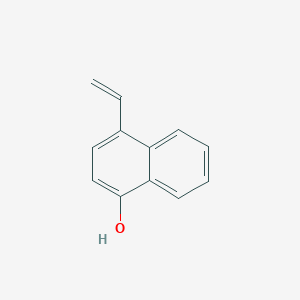

4-Vinyl-1-naphthol

概要

説明

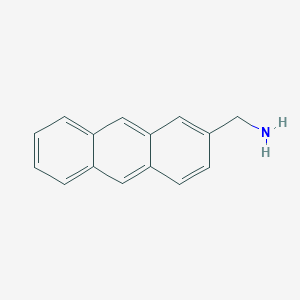

4-Vinyl-1-naphthol is a derivative of 1-naphthol . 1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid . Naphthols are aromatic compounds derived from naphthalene, consisting of a hydroxyl (-OH) group attached to a naphthalene ring .

Synthesis Analysis

1-Naphthol is prepared by two main routes . In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis . Alternatively, naphthalene is hydrogenated to tetralin, which is oxidized to 1-tetralone, which undergoes dehydrogenation .Molecular Structure Analysis

The molecular structure of 1-naphthol has been studied systematically, especially how the type and position of a substituent influence the reactivity and properties . Some molecules could exhibit intramolecular O–H–O interactions . All the tested compounds are stable and the molecules with substituents in positions 4 and 8 are the least reactive .Chemical Reactions Analysis

1-Naphthol exhibits phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .Physical And Chemical Properties Analysis

1-Naphthol is a fluorescent white solid . It exhibits phenolic properties due to the hydroxyl group .科学的研究の応用

Iridium-Catalyzed Reactions

Iridium-catalyzed reactions of 1-naphthols, including derivatives like 4-Vinyl-1-naphthol, have been studied for the selective synthesis of 8-vinyl-1-naphthol derivatives. This process involves the cleavage of the C–H bond at the peri-position, utilizing a catalyst system (Nishinaka et al., 2001).

Polymer-Based Catalysis

Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, a related compound to this compound, has been used as an efficient catalyst in the preparation of 1-amidoalkyl-2-naphthols. This catalyst system demonstrates advantages like reusability and eco-friendly conditions (Kiasat et al., 2013).

Molecularly Imprinted Polymer Sensors

Molecularly imprinted polymer-based sensors using this compound derivatives have been developed for the preconcentration and determination of 1-naphthol. These sensors show rapid rebinding, high recovery, and are reusable, making them suitable for the detection of naphthol in water environments (Ilktaç et al., 2016).

Chiral Separation Applications

Molecularly imprinted polymers (MIPs) using 4-vinylpyridine, a structural analog to this compound, have been used for chiral separation of bi-naphthyl compounds. These polymers exhibit high chiral recognition and can be used for the separation of various enantiomers (Luo et al., 2006).

作用機序

Safety and Hazards

将来の方向性

1-Naphthol has been used as precursors in the dye, perfume, insecticide, and pharmaceutical industries . It has been used in developing efficient multifunctional material systems (MFMS) by using various composite materials, owing to their useful properties and good stability . This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

特性

IUPAC Name |

4-ethenylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8,13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGIDSCWIJPQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。